1H-1,2,3-Benzotriazol-1-ylmethyl 4-methylbenzene-1-sulfonate
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Overview
Description
“Benzotriazol-1-ylmethyl 4-methylbenzenesulfonate” is a chemical compound that is used for research and development . It is related to the class of compounds known as benzotriazoles .
Synthesis Analysis
Benzotriazole methodology is recognized as a versatile, useful, and successful synthesis protocol . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can be removed easily at the end of the reaction sequence .Molecular Structure Analysis
The solid-state structure of related compounds shows that these types of compounds crystallize forming intermolecular N⋯HO hydrogen bonds, rather than intramolecular ones . Factors contributing to this choice of hydrogen-bonding mode are discussed .Chemical Reactions Analysis
Benzotriazole is inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions . It activates molecules toward numerous transformations, remains sufficiently stable during the course of the reactions, and finally can be removed easily at the end of the reaction sequence .Mechanism of Action
Safety and Hazards
“Benzotriazol-1-ylmethyl 4-methylbenzenesulfonate” is used only for research and development . The safety data sheet for a related compound, Methyl benzenesulfonate, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .
Future Directions
Benzotriazole methodology has grown from an obscure level to very high popularity . It offers many well-known versatile synthetic tools in organic synthesis . Therefore, it is expected that the use of “Benzotriazol-1-ylmethyl 4-methylbenzenesulfonate” and related compounds will continue to grow in the field of organic synthesis.
Properties
IUPAC Name |
benzotriazol-1-ylmethyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-11-6-8-12(9-7-11)21(18,19)20-10-17-14-5-3-2-4-13(14)15-16-17/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAKGWKXWSXBOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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